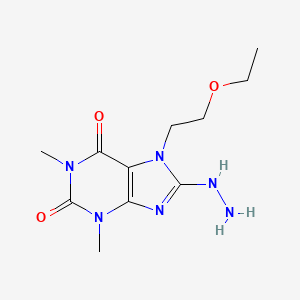![molecular formula C19H29N3O3 B4989478 N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)
N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as IBMPBD, is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential in various applications, including as a tool for studying the mechanisms of certain physiological processes.
Mécanisme D'action
The mechanism of action of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves its interaction with ion channels in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. By binding to this receptor, N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can modulate the activity of the channel, leading to changes in neuronal signaling and ultimately affecting physiological processes such as learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide are still being studied, but research has shown that it can have an impact on processes such as synaptic plasticity, which is important for learning and memory. Additionally, N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have an effect on the activity of certain enzymes, including protein kinase C and calcium/calmodulin-dependent protein kinase II, which are involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in lab experiments is that it has a high affinity for the NMDA receptor, making it a potent tool for studying the activity of this channel. Additionally, N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to be relatively stable and easy to handle in lab settings. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of focus is on its potential as a therapeutic agent for conditions such as Alzheimer's disease, which is characterized by deficits in learning and memory. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, as well as its potential as a tool for studying other ion channels and cellular processes.
Méthodes De Synthèse
The synthesis of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves several steps, including the reaction of 4-isopropylbenzyl chloride with 3-(4-morpholinyl)propylamine to form the intermediate 4-isopropylbenzyl-3-(4-morpholinyl)propylamine. This intermediate is then reacted with ethanediamine to form N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide.
Applications De Recherche Scientifique
N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been used in scientific research for its potential as a tool for studying the mechanisms of certain physiological processes. Specifically, it has been shown to have an effect on the activity of certain ion channels in the brain, which play a role in processes such as learning and memory.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(2)17-6-4-16(5-7-17)14-21-19(24)18(23)20-8-3-9-22-10-12-25-13-11-22/h4-7,15H,3,8-14H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUYUAWWNYEEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-N'-[4-(propan-2-yl)benzyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)


![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)

![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)